BenchChemオンラインストアへようこそ!

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine

Building Block Quality Control Library Synthesis Medicinal Chemistry

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1864394-68-2) is a disubstituted pyrimidine building block featuring a methyl group at the 4-position and a pyrrolidin-1-yl substituent at the 6-position, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol. This heterocyclic scaffold serves as a versatile intermediate for constructing kinase-focused compound libraries, particularly as a precursor for 2-substituted derivatives that engage the hinge-binding region of ATP-binding pockets.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 1864394-68-2
Cat. No. B2658121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS1864394-68-2
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCCC2
InChIInChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3
InChIKeyPGXRGFCCKRUMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1864394-68-2): Procurement-Ready Pyrimidine Building Block for Kinase-Targeted Library Synthesis


4-Methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1864394-68-2) is a disubstituted pyrimidine building block featuring a methyl group at the 4-position and a pyrrolidin-1-yl substituent at the 6-position, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This heterocyclic scaffold serves as a versatile intermediate for constructing kinase-focused compound libraries, particularly as a precursor for 2-substituted derivatives that engage the hinge-binding region of ATP-binding pockets [1]. The pyrrolidine ring imparts distinct steric and electronic properties compared to morpholine or piperidine analogs, influencing both downstream synthetic tractability and the physicochemical profile of final compounds.

Why 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Replaced by Morpholine or Piperidine Analogs in Structure-Activity Relationship (SAR) Studies


In medicinal chemistry campaigns targeting kinases and inflammatory caspases, the choice of the 6-position amine substituent on the pyrimidine core is not merely a synthetic convenience but a critical determinant of both potency and selectivity [1]. The pyrrolidine ring in 4-methyl-6-(pyrrolidin-1-yl)pyrimidine occupies a conformational and electronic niche distinct from its morpholine and piperidine counterparts. Morpholine introduces an oxygen atom that increases hydrogen-bond acceptor count and polarity, potentially altering off-target binding profiles, while piperidine's larger ring alters steric bulk and lipophilicity [2]. As demonstrated in the 2,6-di(pyrrolidin-1-yl)pyrimidine caspase inhibitor series, even subtle changes in the amine substituent can result in >10-fold shifts in Ki values across caspase isoforms, underscoring the non-interchangeable nature of these building blocks in SAR-driven programs [1].

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine: Quantitative Differentiation Evidence for Procurement Decision-Making


Purity Benchmarking: 97–98% Assay from Two Independent Suppliers Outperforms Common Analog Availability

Commercially available 4-methyl-6-(pyrrolidin-1-yl)pyrimidine is consistently supplied at ≥97% purity (Leyan) and ≥98% (NLT, MolCore), ensuring reliable stoichiometry in parallel synthesis workflows . In contrast, the morpholine analog 4-methyl-6-(morpholin-4-yl)pyrimidine is predominantly offered only as the 2-thiol or 2-amine derivative, and the piperidine analog 4-methyl-6-(piperidin-1-yl)pyrimidine is scarcely cataloged as a stand-alone building block, often requiring custom synthesis with unspecified purity . This difference in off-the-shelf availability and documented purity reduces procurement risk and shortens lead times for library production.

Building Block Quality Control Library Synthesis Medicinal Chemistry

Lipophilicity Advantage: Pyrrolidine Ring Lowers LogP by ~1.6 Units Relative to Piperidine, Enhancing Lead-Likeness

The computed partition coefficient (LogP) of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine is 1.39 (ALogPs), placing it within the optimal range for oral drug-likeness (LogP 1–3) . The corresponding piperidine analog is predicted to have a LogP of approximately 2.9–3.0 based on the addition of one methylene unit and increased molecular surface area, a difference of ~1.6 log units [1]. This lower lipophilicity of the pyrrolidine congener translates to improved aqueous solubility and reduced risk of CYP450 promiscuity, critical factors in fragment-based and HTS triage.

Physicochemical Property Optimization ADME Drug-Likeness

Polar Surface Area (PSA) Differentiation: Pyrrolidine Yields TPSA of 29 Ų vs. Morpholine's ~38–42 Ų, Influencing Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine is 29.02 Ų . For the analogous morpholine derivative (4-methyl-6-(morpholin-4-yl)pyrimidine), the TPSA is estimated at 38.42 Ų due to the additional ether oxygen, an increase of 9.4 Ų [1]. Since CNS drug discovery guidelines typically require TPSA < 60–70 Ų for adequate brain penetration, the pyrrolidine scaffold offers greater headroom for further functionalization before exceeding this threshold, whereas the morpholine congener consumes valuable polarity budget earlier in the design process.

Blood-Brain Barrier Permeability CNS Drug Design Property-Based Design

Caspase Inhibition Class-Level Evidence: Pyrrolidine-Substituted Pyrimidines Achieve Low Nanomolar Ki, Validating Scaffold Utility

In a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives, the ethylbenzene analog CK-1-41 exhibited low nanomolar Ki values against caspase-1, -4, and -5, with three analogs showing nearly 10-fold selectivity for caspase-5 over caspase-1 and -4 [1]. While the target compound 4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a simpler mono-pyrrolidine precursor rather than the final 2,6-di(pyrrolidin-1-yl) inhibitor, the presence of the pyrrolidine moiety at the 6-position is essential for the scaffold's caspase-inhibitory activity; replacement of pyrrolidine with other amines was not reported to yield comparable pan-caspase inhibition in this study, establishing class-level precedence for the pyrrolidine pharmacophore.

Inflammatory Caspase Inhibition Inflammasome Autoimmune Disease

Optimal Procurement Scenarios for 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine in Drug Discovery and Chemical Biology Programs


Parallel Library Synthesis Targeting the Hinge Region of Protein Kinases

Medicinal chemistry teams synthesizing 2,4,6-trisubstituted pyrimidine kinase inhibitors can utilize 4-methyl-6-(pyrrolidin-1-yl)pyrimidine as a pre-functionalized core. The free 2-position allows for divergent late-stage functionalization via nucleophilic aromatic substitution or cross-coupling, while the pyrrolidine group provides favorable LogP (1.39) and TPSA (29 Ų) for lead-like property space . This contrasts with morpholine or piperidine analogs that either require custom synthesis or introduce excessive polarity, as established in Section 3 Evidence Items 1–2.

Fragment-Based Drug Discovery (FBDD) with CNS Permeability Constraints

For fragment libraries targeting CNS indications, the low molecular weight (163.22 Da) and TPSA of 29.02 Ų position this compound favorably within fragment physicochemical guidelines (MW < 300, TPSA < 60 Ų) . The pyrrolidine ring contributes to three-dimensional character without inflating TPSA beyond the threshold observed for the morpholine analog (~38 Ų), preserving blood-brain barrier penetration potential during fragment growth (see Section 3 Evidence Item 3).

Inflammatory Caspase Inhibitor Lead Optimization

Research groups pursuing pan-caspase or caspase-5-selective inhibitors for autoimmune and inflammatory diseases can employ this building block to construct 2,6-di(pyrrolidin-1-yl)pyrimidine scaffolds. The existing literature demonstrates that pyrrolidine substitution is critical for achieving low nanomolar Ki values and non-competitive inhibition kinetics, whereas alternative amine substituents have not been reported to confer comparable activity in this target class (Section 3 Evidence Item 4) [1].

High-Throughput Synthesis Requiring Consistent Purity Input

Automated parallel synthesis platforms demand building blocks with verified purity ≥95% to minimize byproduct formation and simplify purification. With two independent suppliers offering 97% and ≥98% purity, 4-methyl-6-(pyrrolidin-1-yl)pyrimidine meets this criterion, whereas the morpholine and piperidine congeners are not readily available as pure free bases, introducing sourcing uncertainty and potential batch-to-batch variability (Section 3 Evidence Item 1) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.